4-[5-(4-Fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoic acid
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Overview
Description
Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity is a photodegadation product of Atorvastatin. It is a cyclic impurity of Atorvastatin.
Mechanism of Action
Target of Action
The compound, also known as Atorvastatin, primarily targets the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol, a vital component of cell membranes and a precursor for the synthesis of steroid hormones .
Mode of Action
Atorvastatin acts as a competitive inhibitor of HMG-CoA reductase . It binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonate, a necessary step in cholesterol biosynthesis . The inhibition is stereospecific, with the R-enantiomer of the compound showing significant activity .
Biochemical Pathways
By inhibiting HMG-CoA reductase, Atorvastatin disrupts the mevalonate pathway , leading to a decrease in intracellular cholesterol levels . This triggers an upregulation of low-density lipoprotein (LDL) receptors on the cell surface, increasing the uptake of LDL cholesterol from the bloodstream and further reducing circulating cholesterol levels .
Pharmacokinetics
The compound exhibits good bioavailability and is metabolized in the liver, the primary site of cholesterol synthesis . It is excreted primarily in the bile, and to a lesser extent, in the urine . The compound’s half-life allows for once-daily dosing .
Result of Action
The action of Atorvastatin results in a significant reduction in circulating LDL cholesterol levels . This can help prevent the formation of atherosclerotic plaques and reduce the risk of cardiovascular disease .
Action Environment
The efficacy and stability of Atorvastatin can be influenced by various environmental factors. For example, certain foods and drugs can affect the absorption and metabolism of Atorvastatin, potentially impacting its effectiveness . Additionally, genetic variations can influence individual responses to the drug .
Properties
IUPAC Name |
4-[5-(4-fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O7/c1-21(2)33-31(29(40)35-25-11-7-4-8-12-25)30(43-31,22-9-5-3-6-10-22)32(41,23-13-15-24(34)16-14-23)36(33)18-17-27(42-33)19-26(37)20-28(38)39/h3-16,21,26-27,37,41H,17-20H2,1-2H3,(H,35,40)(H,38,39) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRXFJSNBQVBSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12C3(C(O3)(C(N1CCC(O2)CC(CC(=O)O)O)(C4=CC=C(C=C4)F)O)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35FN2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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